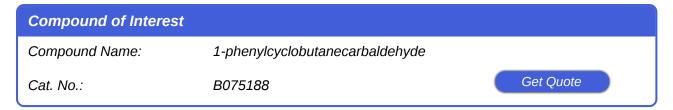


An In-Depth Technical Guide to the Theoretical Properties of 1-Phenylcyclobutanecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the theoretical and predicted properties of **1-phenylcyclobutanecarbaldehyde**. It is intended to serve as a foundational resource for professionals in chemical research and development, offering data on physicochemical properties, detailed synthetic protocols, and an analysis of its expected spectroscopic characteristics.

Core Molecular Properties

1-Phenylcyclobutanecarbaldehyde is an organic compound featuring a phenyl group and an aldehyde functional group attached to the same carbon of a cyclobutane ring. Its core properties are summarized below.

Identifiers and Structure



Property	Value	Citation
IUPAC Name	1-phenylcyclobutane-1- carbaldehyde	[1]
CAS Number	1469-83-6	[1][2]
Molecular Formula	C11H12O	[1][2]
Molecular Weight	160.21 g/mol	[1][2]
Canonical SMILES	C1CC(C1) (C=O)C2=CC=CC=C2	[1]
InChI Key	ZCECDJPMXUAMJE- UHFFFAOYSA-N	[1]

Physicochemical Data

The following tables summarize key experimental and computationally predicted physicochemical properties.

Table 1: Experimental and Predicted Physical Properties

Property	Value	Notes	Citation
Boiling Point	95-97 °C	Experimental	[2]
Density	1.142 ± 0.06 g/cm ³	Predicted	[2]
Physical State	No Data Available	Likely a liquid at STP	[3]
Solubility	No Data Available	Expected to be soluble in organic solvents	[3]

Table 2: Computed Physicochemical Properties

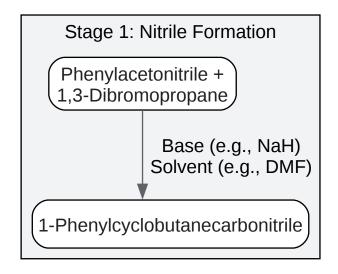


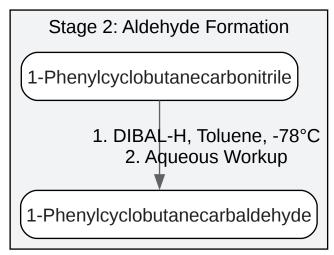
Property	Value	Source	Citation
XLogP3-AA	2.2	PubChem	[1]
Hydrogen Bond Donor Count	0	PubChem	[1]
Hydrogen Bond Acceptor Count	1	PubChem	[1]
Rotatable Bond Count	2	PubChem	[1]
Exact Mass	160.088815002 Da	PubChem	[1]
Topological Polar Surface Area	17.1 Ų	PubChem	[1]
Heavy Atom Count	12	PubChem	[1]
Complexity	164	PubChem	[1]

Synthesis and Experimental Protocols

While a specific synthesis is cited in the literature, a common and reliable method for preparing **1-phenylcyclobutanecarbaldehyde** involves the reduction of its nitrile precursor, **1-phenylcyclobutanecarbonitrile**.[2][4] This two-stage approach is outlined below.







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Caption: Proposed two-stage synthesis pathway for **1-phenylcyclobutanecarbaldehyde**.

Protocol: Synthesis of 1-Phenylcyclobutanecarbonitrile

This procedure describes the alkylation of phenylacetonitrile to form the cyclobutane ring.

- Preparation: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add dry N,N-Dimethylformamide (DMF).
- Base Addition: Cool the flask to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise.



- Nucleophile Addition: Slowly add a solution of phenylacetonitrile (1.0 equivalent) in dry DMF to the suspension. Stir the mixture at room temperature for 1 hour.
- Alkylation: Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture. Heat the mixture to 50-60 °C and stir overnight.
- Quenching and Extraction: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1phenylcyclobutanecarbonitrile.

Protocol: Reduction of Nitrile to Aldehyde

This procedure uses Diisobutylaluminum hydride (DIBAL-H) for the controlled reduction of the nitrile to the aldehyde.[1][5][6]

- Preparation: Dissolve 1-phenylcyclobutanecarbonitrile (1.0 equivalent) in a dry, aprotic solvent (e.g., toluene, DCM, or THF) in a flame-dried flask under an inert atmosphere.[6][7]
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this
 low temperature to prevent over-reduction to the alcohol.[5][6]
- DIBAL-H Addition: Slowly add a solution of DIBAL-H (1.0 M in solvent, 1.1-1.2 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.[6][8]
- Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol to destroy excess DIBAL-H.[6][7]
- Workup: Allow the mixture to warm to room temperature. Add an aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until two clear layers form.[6]



• Extraction and Purification: Separate the layers and extract the aqueous phase with the reaction solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde can be further purified by column chromatography or distillation.

Theoretical Spectroscopic and Spectrometric Analysis

No public experimental spectra are available for this compound. The following sections describe the predicted spectral characteristics based on its chemical structure.

Predicted ¹H NMR Spectrum

- Aldehyde Proton (CHO): A singlet is expected around δ 9.5-10.0 ppm. This downfield shift is characteristic of aldehyde protons.
- Phenyl Protons (C₆H₅): A multiplet integrating to 5 hydrogens is expected between δ 7.2-7.5
 ppm. The ortho-, meta-, and para-protons may show distinct patterns but will likely overlap.
- Cyclobutyl Protons (CH₂)₂: The six protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns. They are expected to appear as multiplets in the range of δ 1.8-2.8 ppm. Protons on the carbons adjacent to the quaternary carbon (C2 and C4) will likely be more downfield than the proton on the C3 carbon.

Predicted ¹³C NMR Spectrum

- Aldehyde Carbonyl (C=O): A very deshielded signal is expected around δ 195-205 ppm.
- Aromatic Carbons (C_6H_5): Signals are expected in the δ 125-145 ppm range. The ipsocarbon (attached to the cyclobutane ring) will be a quaternary signal around δ 140-145 ppm, while the other aromatic carbons will appear between δ 125-130 ppm.
- Quaternary Cyclobutyl Carbon (C-Ph): The carbon atom bonded to both the phenyl and aldehyde groups is expected around δ 50-60 ppm.
- Aliphatic Cyclobutyl Carbons (CH₂): The methylene carbons of the cyclobutane ring are expected in the aliphatic region, likely between δ 20-35 ppm.



Predicted IR Spectrum

- C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1725 cm⁻¹.[3][9] Conjugation is not directly with the phenyl ring, so the value will be typical for an aliphatic aldehyde.
- C-H Stretch (Aldehyde): Two characteristic, medium-intensity bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[9]
- C-H Stretch (Aromatic): Sharp bands of medium intensity are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range.[8]
- C-H Stretch (Aliphatic): Bands of medium-to-strong intensity are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
- C=C Stretch (Aromatic): Two or three sharp, medium-intensity bands are expected in the 1450-1600 cm⁻¹ region.[9]

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Caption: Predicted major fragmentation pathways for **1-phenylcyclobutanecarbaldehyde** in EI-MS.

- Molecular Ion (M+'): A peak at m/z = 160 corresponding to the molecular weight of the compound.[1]
- $[M-H]^+$: A peak at m/z = 159, resulting from the loss of the aldehydic hydrogen radical.
- [M-CHO]*: A significant peak at m/z = 131, resulting from alpha-cleavage and loss of the formyl radical (•CHO). This fragment corresponds to the 1-phenylcyclobutyl cation and is expected to be a major peak.
- Tropylium Ion: A peak at m/z = 91 is highly probable, formed by rearrangement of the [M-CHO]⁺ fragment or other pathways leading to the stable $C_7H_7^+$ ion.



• Phenyl Ion: A peak at m/z = 77, corresponding to the $C_6H_5^+$ cation.

Chemical Reactivity and Stability

- Reactivity: The primary site of reactivity is the aldehyde group. It is susceptible to:
 - Oxidation: Can be readily oxidized to 1-phenylcyclobutanecarboxylic acid using common oxidizing agents (e.g., PCC, KMnO₄, Jones reagent).
 - Reduction: Can be reduced to (1-phenylcyclobutyl)methanol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
 - Nucleophilic Addition: The electrophilic carbonyl carbon is a target for various nucleophiles, including Grignard reagents, organolithiums, and cyanide, leading to the formation of secondary alcohols or cyanohydrins.
 - Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines.
- Stability: The compound is expected to be stable under standard storage conditions. However, aldehydes can be sensitive to air oxidation over time, potentially forming the corresponding carboxylic acid. The cyclobutane ring imparts some ring strain, but it is generally stable under non-extreme thermal or catalytic conditions.

Biological Activity and Applications

There is currently no significant data in major public databases to suggest that **1- phenylcyclobutanecarbaldehyde** has defined biological activities or is involved in specific signaling pathways. Its primary value for researchers, particularly in drug development, is as a synthetic intermediate or building block. The combination of the phenyl ring and the functionalized four-membered ring provides a unique scaffold that can be elaborated into more complex molecular architectures for medicinal chemistry programs.

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